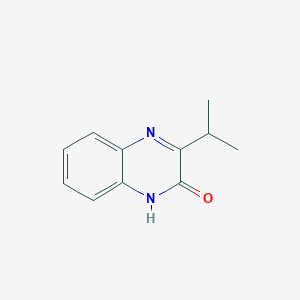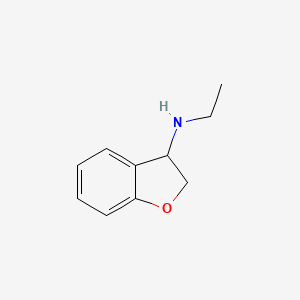
2(1H)-Quinoxalinone, 3-(1-methylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Quinoxalinone, 3-(1-methylethyl)- is a heterocyclic compound that has been extensively studied due to its potential applications in various fields of science. This compound has been found to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. In
科学研究应用
2(1H)-Quinoxalinone, 3-(1-methylethyl)- has been extensively studied for its potential applications in various fields of science. In the field of medicinal chemistry, this compound has been found to exhibit antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. It has also been found to possess antimicrobial activity against various bacterial and fungal strains, making it a promising candidate for the development of new antibiotics. In addition, 2(1H)-Quinoxalinone, 3-(1-methylethyl)- has been found to exhibit anti-inflammatory properties, which could potentially be useful in the treatment of inflammatory diseases such as arthritis.
作用机制
The mechanism of action of 2(1H)-Quinoxalinone, 3-(1-methylethyl)- is not yet fully understood. However, studies have suggested that this compound may exert its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been suggested that the antimicrobial activity of 2(1H)-Quinoxalinone, 3-(1-methylethyl)- may be due to its ability to disrupt bacterial and fungal cell membranes.
Biochemical and Physiological Effects
Studies have shown that 2(1H)-Quinoxalinone, 3-(1-methylethyl)- can exhibit various biochemical and physiological effects. For example, this compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to exhibit anti-inflammatory properties, which could potentially be useful in the treatment of inflammatory diseases. Additionally, 2(1H)-Quinoxalinone, 3-(1-methylethyl)- has been found to exhibit antioxidant activity, which could potentially be useful in the prevention of oxidative stress-related diseases.
实验室实验的优点和局限性
One advantage of using 2(1H)-Quinoxalinone, 3-(1-methylethyl)- in lab experiments is its wide range of biological activities, which makes it a promising candidate for various applications. Another advantage is its relatively simple synthesis method, which makes it easily accessible for researchers. However, one limitation of using this compound in lab experiments is its potential toxicity, which could limit its use in certain applications.
未来方向
There are several future directions for research on 2(1H)-Quinoxalinone, 3-(1-methylethyl)-. One direction is to further investigate its mechanism of action, particularly with regard to its antitumor and antimicrobial activities. Another direction is to explore its potential applications in other fields, such as agriculture and environmental science. Additionally, further studies could be conducted to investigate the potential side effects and toxicity of this compound, which could help to determine its safety for use in various applications.
合成方法
The synthesis of 2(1H)-Quinoxalinone, 3-(1-methylethyl)- can be achieved through various methods. One common method involves the condensation of 2-nitroaniline and acetone in the presence of a catalyst, followed by reduction of the resulting nitroso compound with zinc and hydrochloric acid. Another method involves the reaction of 2-chloroaniline and isobutyraldehyde in the presence of a base to yield the desired compound.
属性
IUPAC Name |
3-propan-2-yl-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7(2)10-11(14)13-9-6-4-3-5-8(9)12-10/h3-7H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFPSKVBKAPBPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid](/img/structure/B7542273.png)

![4-(2-cyano-3-fluorophenyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7542298.png)
![4-(3,5-dichloropyridin-2-yl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7542302.png)
![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B7542310.png)
![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxamide](/img/structure/B7542314.png)
![2-(methoxymethyl)-N-[1-(2-methoxyphenyl)piperidin-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B7542315.png)
![4-(furan-2-carbonyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7542321.png)
![N-[1-(1-butanoylpyrrolidine-2-carbonyl)piperidin-4-yl]-5-methylthiophene-2-carboxamide](/img/structure/B7542344.png)
![N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B7542356.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-propan-2-yloxyacetamide](/img/structure/B7542364.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-(1,2,4-triazol-1-yl)pyridine-4-carboxamide](/img/structure/B7542370.png)
![1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea](/img/structure/B7542372.png)